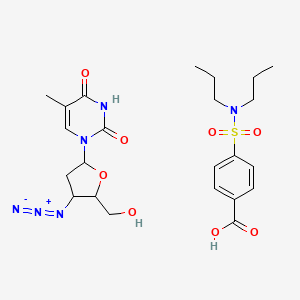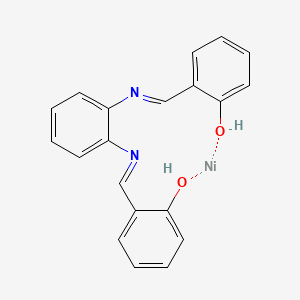
Disperse Red 107
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disperse Red 107 is a synthetic dye belonging to the class of disperse dyes. These dyes are characterized by their low water solubility and are primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic. This compound is known for its vibrant red hue and is widely used in the textile industry for coloring fabrics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Disperse Red 107 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes:
Preparation of Diazonium Salt: The aromatic amine is dissolved in an acidic medium and reacted with sodium nitrite to form the diazonium salt.
Coupling Reaction: The diazonium salt is then added to a solution containing the coupling component, and the reaction is carried out at a controlled temperature to form the dye.
Isolation and Purification: The dye is isolated by filtration, washed, and dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Disperse Red 107 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the dye.
Reduction Products: Aromatic amines resulting from the reduction of the azo group.
Substitution Products: Substituted derivatives of the dye with different functional groups.
Wissenschaftliche Forschungsanwendungen
Disperse Red 107 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing synthetic fibers. It is also used in the production of colored plastics and inks.
Wirkmechanismus
The mechanism of action of Disperse Red 107 involves its interaction with the substrate (e.g., synthetic fibers) through physical adsorption and diffusion. The dye molecules penetrate the fiber matrix and form van der Waals interactions with the polymer chains. This results in the dye being evenly distributed within the fiber, imparting a uniform color.
Vergleich Mit ähnlichen Verbindungen
- Disperse Red 1
- Disperse Red 60
- Disperse Orange 3
- Disperse Yellow 64
Disperse Red 107 stands out for its vibrant red color and excellent dyeing performance, making it a preferred choice in various industrial applications.
Eigenschaften
CAS-Nummer |
12236-16-7 |
|---|---|
Molekularformel |
C18H28N2O6S |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




